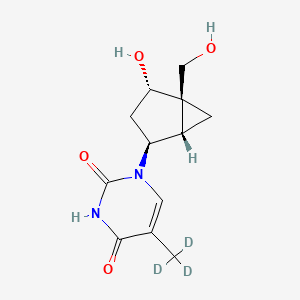

n-MCT-d3

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16N2O4 |

|---|---|

Molekulargewicht |

255.28 g/mol |

IUPAC-Name |

1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1/i1D3 |

InChI-Schlüssel |

NOWRLNPOENZFHP-MIHHROEASA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Position Specific Deuterated Chemical Probes

Strategies for Regiospecific and Stereospecific Deuterium (B1214612) Incorporation

Regiospecific and stereospecific deuterium incorporation ensures that deuterium is placed at desired locations within the molecule with the correct spatial arrangement. For complex lipids like triglycerides, this often involves multi-step synthesis starting from deuterated precursors or employing reactions that selectively introduce deuterium at specific sites.

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical reactions to synthesize complex deuterated molecules. Enzymes, such as lipases, can exhibit high regioselectivity, catalyzing reactions at specific positions on the glycerol (B35011) backbone or fatty acid chains of triglycerides. For instance, lipases can be used for the regioselective esterification or hydrolysis of glycerol or lysolipids with deuterated fatty acids. acs.orgnih.gov One reported method for synthesizing chain-deuterated phospholipids (B1166683) utilized a mixed chemoenzymatic approach, balancing chemical esterification for introducing a deuterated fatty acid synthon with enzyme-catalyzed regioselective substitution. acs.orgnih.gov This strategy can be adapted for the synthesis of deuterated triglycerides by using appropriate lipases and deuterated medium-chain fatty acids. researchgate.net

Beyond enzymatic methods, novel chemical reaction pathways are developed for specific deuterium labeling. These can involve reactions like metal-catalyzed hydrogen-deuterium exchange under hydrothermal conditions to perdeuterate fatty acids europa.euansto.gov.au, or more targeted reactions to introduce deuterium at specific carbons. For labeling the terminal methyl group of a fatty acid, synthetic routes might involve incorporating a CD3 group from a deuterated building block early in the synthesis of the fatty acid chain. cdnsciencepub.com Subsequent esterification of the deuterated fatty acid with glycerol, potentially using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), can yield the desired deuterated triglyceride. researchgate.netsigmaaldrich.comresearchgate.netdntb.gov.ua Chemical esterification of glycerol with fatty acids can be carried out at high temperatures, sometimes under partial vacuum and in the absence of a solvent, catalyzed by metal oxides or chlorides. google.compreprints.orggoogle.com

Chemoenzymatic Synthesis of Deuterated Complex Molecules

Techniques for the Production and Purification of Isotopically Enriched Analytical Standards

Producing isotopically enriched analytical standards like n-MCT-d3 requires not only efficient synthesis but also robust purification techniques to obtain material of high chemical and isotopic purity. After synthesis, the crude product, which may contain unreacted starting materials, intermediates, and byproducts (including those with varying degrees or positions of deuteration), must be purified.

Chromatographic methods are essential for this purpose. Techniques such as silica (B1680970) gel chromatography, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are commonly employed to separate the desired deuterated triglyceride from impurities. researchgate.net For instance, filtration through silica gel can be used to purify triglyceride products. preprints.org Specialized chromatographic techniques, such as silver resin chromatography, have been utilized to separate triglycerides based on their fatty acid composition, which can be adapted for purifying specific deuterated triglyceride species. researchgate.net

The scale of production for analytical standards can range from milligrams to grams, depending on the research needs. Methods are being developed for large-scale synthesis of triglycerides, which could potentially be applied to deuterated variants. preprints.orggoogle.com

Characterization of Deuterated Compound Purity and Isotopic Enrichment for Research Applications

Rigorous characterization is critical to confirm the chemical purity, isotopic enrichment level, and the specific position(s) of deuterium labeling in this compound. This ensures the reliability of the compound as an analytical standard or research probe.

Mass Spectrometry (MS), particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a primary tool for characterizing deuterated lipids. colab.wscapes.gov.brnih.govnih.gov GC-MS can determine the fatty acid composition after hydrolysis and transesterification and identify different molecular species of triglycerides. colab.ws Chemical ionization mass spectrometry can be used to analyze deuterium-labeled fatty acid methyl esters. nih.gov High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI-HRMS), is valuable for determining the isotopic purity by analyzing the relative abundance of isotopolog ions (molecules with different numbers of deuterium atoms). researchgate.net ESI-HRMS offers advantages like high sensitivity and low sample consumption. researchgate.net

Other techniques, such as thin-layer chromatography (TLC) and gas chromatography with flame ionization detection (GC-FID), can be used to assess chemical purity and quantify components in a mixture. acs.orgresearchgate.netnih.gov

Illustrative Data Table: Characterization Data for a Hypothetical this compound (Capric Acid Triglyceride-d9)

Assuming this compound refers to tricaprin (B1683028) (triglyceride of capric acid) with d3 labels on each of the three terminal methyl groups of the fatty acid chains (total 9 deuterium atoms per molecule), the following table illustrates typical characterization data:

| Characteristic | Method Used | Observed Value | Expected Value (Theoretical) | Notes |

| Chemical Purity | GC-FID, TLC | >98% | >95% | Assessed by chromatographic analysis. |

| Isotopic Purity (d9) | ESI-HRMS | >99% | 100% | Percentage of molecules with 9 D atoms. |

| Position of Deuteration | 1H NMR, 2H NMR | CD3 at ω-position | CD3 at ω-position | Confirmed by characteristic NMR signals. |

| Molecular Weight (Monoisotopic) | HRMS | ~557.5 g/mol | 557.53 g/mol | Calculated for C33H53D9O6. |

| Fatty Acid Composition | GC-MS (after transesterification) | >99% Capric Acid-d3 | 100% Capric Acid-d3 | Confirms the fatty acid component. |

Note: The values in this table are illustrative and based on typical data expected for a high-purity deuterated lipid standard. The specific expected values depend on the exact structure and synthesis method.

Detailed research findings on deuterated lipids often involve studies utilizing these compounds as probes. For example, deuterated lipids have been used in NMR studies to investigate membrane structure and dynamics nih.govfrontiersin.orgnih.govacs.orgresearchgate.net, and in mass spectrometry-based metabolic tracing experiments to study lipid metabolism. nih.govnih.govnih.govresearchgate.netuc.pt The incorporation of deuterium from deuterated water into triglycerides during de novo fatty acid synthesis can be measured using GC-MS. nih.govresearchgate.net

Advanced Analytical Applications Utilizing Deuterated Analogs

Role as Internal Standards in Quantitative Mass Spectrometry-Based Assays

One of the primary applications of n-MCT-d3 is its use as an internal standard in quantitative mass spectrometry-based assays for the determination of N-Methyltryptamine. The principle relies on the similar behavior of the labeled and unlabeled compounds throughout the analytical process. wikipedia.orguni.lu

Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy quantitative technique where a known amount of an isotopically enriched analog, like this compound, is added to a sample containing the native analyte (NMT). guidetopharmacology.orgguidetomalariapharmacology.org After thorough mixing to ensure complete equilibration between the labeled internal standard and the endogenous analyte, the mixture is analyzed by mass spectrometry. The ratio of the signal intensities of the labeled and unlabeled species is measured. Since the chemical properties are nearly identical, this ratio is directly proportional to the amount of the native analyte in the original sample, allowing for absolute quantification. uni.lu The use of this compound in IDMS enables highly accurate determination of NMT concentrations by compensating for potential variations during sample preparation and analysis.

Deuterated internal standards like this compound are indispensable in the development and validation of robust chromatographic-mass spectrometric methods, such as LC-MS/MS and GC-MS, for quantifying NMT. uni.lu The internal standard is added at an early stage of sample preparation. This allows it to track the analyte through various steps including extraction, cleanup, chromatographic separation, and ionization. By monitoring the ratio of the analyte signal to the internal standard signal, variations in method performance due to factors like sample matrix effects, injection volume variability, and instrument response fluctuations can be corrected. uni.lu

Validation of these methods typically involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). The presence of a stable isotope-labeled internal standard significantly improves the reliability of these validation parameters, leading to more accurate and reproducible quantitative methods. Studies on the validation of LC-MS/MS methods for related compounds highlight the importance of internal standards for achieving acceptable accuracy and precision. uni.lu

Complex biological matrices (e.g., plasma, urine, tissue extracts) can significantly impact the ionization efficiency of analytes in mass spectrometry, a phenomenon known as matrix effect, which can manifest as ion suppression or enhancement. Co-eluting matrix components can interfere with the ionization process of the target analyte. The use of this compound as an internal standard is a critical strategy to mitigate these effects when quantifying NMT in such samples. uni.lu Because this compound and NMT have very similar chemical structures and chromatographic retention times, they are expected to experience similar matrix effects. uni.lu By measuring the ratio of NMT to this compound signal, the impact of matrix effects is normalized, leading to more accurate quantification. This is particularly important in bioanalytical assays where matrix composition can vary significantly between samples.

Development and Validation of Robust Chromatographic-Mass Spectrometric Methods (e.g., LC-MS/MS, GC-MS)

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

Deuterium (B1214612) labeling in this compound also offers unique advantages in Nuclear Magnetic Resonance (NMR) spectroscopy for both structural and dynamic studies.

Deuterium (²H) is NMR-active and has a quadrupole moment, making ²H NMR spectroscopy sensitive to molecular motion and orientation. By specifically labeling the methyl group of N-Methyltryptamine to create this compound, researchers can use ²H NMR to investigate the dynamics of this particular part of the molecule. Analysis of the ²H NMR lineshape and relaxation times can provide information about the rotational correlation times and the amplitude of motion of the deuterated methyl group. This can offer insights into the flexibility and conformation of NMT, potentially revealing details about its behavior in different environments or in interactions with other molecules. Studies on other deuterated compounds demonstrate the power of ²H NMR in elucidating molecular dynamics in various states.

Isotopic enrichment with deuterium can indirectly enhance NMR sensitivity and resolution, particularly in ¹H and ¹³C NMR experiments of the non-deuterated analog or related molecules. While this compound itself is primarily used for its mass difference in MS or for ²H NMR, the principle of isotopic labeling is relevant to improving NMR analysis of tryptamines. Deuterium substitution simplifies complex ¹H NMR spectra by removing couplings from the deuterated positions. This can aid in the assignment of remaining proton signals and improve spectral resolution. Additionally, in ¹³C NMR, the absence of coupling to deuterium simplifies spectra and can enhance sensitivity for adjacent carbon atoms due to favorable relaxation properties, although this is more pronounced with ¹³C labeling. Furthermore, using deuterated solvents (which is a common practice in NMR) provides a stable field frequency lock and avoids overwhelming the spectrum with solvent signals, which is essential for analyzing the solute (like NMT or this compound). While this compound is the labeled species, understanding the impact of deuterium on NMR helps appreciate the broader analytical utility of isotopic modification in the study of tryptamines.

Deuterium NMR for Molecular Dynamics and Conformation Analysis

Integration with Other Spectroscopic and Chromatographic Techniques

The integration of deuterated analogs, such as this compound, with advanced spectroscopic and chromatographic techniques is fundamental to achieving high accuracy and reliability in the analysis of complex matrices, particularly those containing medium-chain triglycerides (MCTs). Deuterated compounds serve primarily as internal standards or metabolic tracers, enabling precise quantification and detailed mechanistic studies. The incorporation of deuterium atoms into the molecule provides a mass shift detectable by mass spectrometry while maintaining similar chromatographic and chemical properties to the non-deuterated analog, making them ideal for internal standardization.

For instance, in the analysis of triglycerides in biological samples by LC-MS/MS, the use of deuterated internal standards has been shown to enable reliable relative quantification of various triglyceride species. researchgate.net Similarly, in the quantification of free fatty acids (FFAs) using supercritical fluid chromatography-mass spectrometry (SFC-MS), deuterated FFAs are employed as internal standards to enhance accuracy and precision, particularly in complex matrices like pharmaceutical-grade egg yolk powders. diva-portal.org The principle extends to GC-MS applications, where deuterated analogs are commonly used as internal standards to correct for variability and improve the reliability of quantitative pyrolysis-GC/MS analysis in environmental samples. scioninstruments.comnih.govresearchgate.net

Beyond quantitative analysis, deuterated MCTs and other deuterated lipids are integrated with spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy, for metabolic tracing and structural elucidation. Deuterium Metabolic Imaging (DMI), which utilizes 2H NMR, allows for the visualization and understanding of metabolic processes by tracking the fate of deuterated substrates within biological systems. nih.gov While this compound is a triglyceride, the use of deuterated substrates like 2H-glucose or 2H-acetate in DMI illustrates the power of deuterium labeling in metabolic studies using NMR. nih.gov Furthermore, deuterated solvents are routinely used in NMR spectroscopy to provide a signal-free background for analyzing proton signals of the analyte, and the synthesis of deuterated triglycerides has been undertaken for studies involving techniques like NMR to gain insights into the properties of emulsions. researchgate.netnih.govresearchgate.netwikipedia.org

The integration of this compound with these techniques allows for:

Improved Accuracy and Precision: As an internal standard, this compound compensates for matrix effects and analytical variations in GC-MS and LC-MS, leading to more accurate and precise quantification of native MCTs. researchgate.netscioninstruments.comnih.govresearchgate.netlcms.cz

Enhanced Reliability: The co-elution and similar ionization characteristics of the deuterated analog with the native compound ensure that they are affected proportionally by analytical variations, improving method reliability. scioninstruments.com

Metabolic Tracing: While less common for intact triglycerides, the principle of using deuterated lipids in NMR-based metabolic studies allows for tracking the incorporation and transformation of fatty acid moieties within biological pathways. nih.gov

The application of this compound in conjunction with these powerful analytical platforms is crucial for accurate quantification and contributes to a deeper understanding of the behavior and metabolism of medium-chain triglycerides in various applications.

Illustrative Data on the Impact of Internal Standards

While specific data for this compound was not available, research on the analysis of various compounds in complex lipid matrices demonstrates the significant benefits of using deuterated internal standards. The following table, based on findings from the literature, illustrates how internal standards can mitigate matrix effects and improve analytical recovery.

| Analyte | Matrix | Analytical Technique | Internal Standard Used | Observation (Matrix Effect/Recovery) | Source |

| Various Pesticides | MCT Oil Tincture | LC-MS/MS (ESI) | Deuterated Analogs | Significant ion suppression for some analytes; Recovery improved from ~29% to ~101% with internal standard. | spectroscopyonline.comresearchgate.net |

| Triglycerides | Human Plasma | FIA-MS/MS | Deuterated Standards | Enables relative quantification; Recovery of a specific triglyceride was 97.0% using an equivalent internal standard. | researchgate.net |

| Free Fatty Acids | Egg Yolk Powder | SFC-MS | Deuterated FFAs | Improved accuracy and precision compared to using a non-deuterated internal standard. | diva-portal.org |

This data highlights the general effectiveness of employing deuterated internal standards in lipid-rich matrices to ensure reliable quantitative results across different chromatographic and spectroscopic techniques.

Elucidation of Metabolic Pathways and Flux Dynamics in Model Biological Systems

Application of Deuterated Tracers in In Vitro Metabolic Studies

Deuterated tracers, including labeled fatty acids, are widely employed in cell culture systems to gain detailed insights into cellular metabolism under controlled conditions. These studies allow for the precise tracking of substrate utilization and transformation within the cellular environment.

Characterization of Cellular Metabolism and Enzyme Reaction Kinetics

In vitro studies utilizing deuterated MCFAs enable the characterization of how cells process these specific fatty acids. By providing cells with a deuterated MCFA, researchers can follow its uptake and subsequent metabolic conversions. The incorporation of deuterium (B1214612) into downstream metabolites provides direct evidence of the pathways active in the cells. For instance, the rate at which deuterium appears in oxidation products or elongated fatty acid species can provide insights into the activity of enzymes involved in beta-oxidation and fatty acid elongation, respectively. Mass spectrometry-based techniques, such as GC-MS and LC-MS/MS, are crucial for detecting and quantifying the deuterated metabolites, allowing for the assessment of enzyme reaction kinetics within the living cell context nih.govnih.govbiorxiv.org.

Mapping Substrate Transformations and Identifying Novel Metabolites

Deuterated MCFAs are powerful tools for mapping the metabolic routes taken by these fatty acids and for identifying novel metabolites that may be produced. As the deuterated MCFA is processed, the deuterium label is incorporated into the products of enzymatic reactions. By analyzing the isotopic labeling patterns of various cellular components over time, researchers can reconstruct the metabolic pathways involved in MCFA metabolism. This approach can reveal unexpected transformations or the existence of previously uncharacterized metabolites. biorxiv.orgmednexus.org The mass shift caused by the deuterium label allows these labeled metabolites to be distinguished from their endogenous, unlabeled counterparts, facilitating their identification and quantification. biorxiv.org

Illustrative Data Table: Deuterium Incorporation into Cellular Lipids Over Time in Vitro

This conceptual table illustrates how the percentage of deuterium incorporation into different lipid classes might be tracked over time in a cell culture study using a deuterated MCFA tracer.

| Time (hours) | Deuterium Incorporation in Free Fatty Acids (%) | Deuterium Incorporation in Triglycerides (%) | Deuterium Incorporation in Phospholipids (B1166683) (%) |

| 0 | 0 | 0 | 0 |

| 1 | 5.2 | 1.1 | 0.5 |

| 3 | 8.9 | 3.5 | 1.8 |

| 6 | 12.1 | 7.8 | 4.2 |

| 12 | 15.5 | 14.3 | 9.1 |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of data that can be generated in such studies.

In Vivo Metabolic Fate Tracking in Non-Human Organisms (e.g., Animal Models, Microbes, Cell Cultures)

Beyond in vitro systems, deuterated tracers are extensively used in non-human organisms, particularly animal models, to study the systemic metabolic fate of compounds. This provides a more complete picture of how tissues and organs handle specific substrates.

Tracing Carbon and Hydrogen Flow Through Biochemical Networks

In vivo studies using deuterated MCFAs allow researchers to trace the flow of carbon and hydrogen atoms from the administered tracer through complex biochemical networks within a living organism. By administering a deuterated MCFA to an animal model, its absorption, distribution, and metabolism in different tissues and organs can be monitored. Analysis of deuterium enrichment in various metabolites and macromolecules isolated from different tissues can reveal which pathways are active in specific locations and how carbon and hydrogen are channeled through central metabolism, lipid synthesis, and energy production pathways. wikipedia.orgmetsol.comnih.govrsc.orgscite.ai

Determination of Metabolic Turnover Rates and Compartmentalization

Deuterated tracers are instrumental in determining the turnover rates of various metabolic pools and investigating metabolic compartmentalization within tissues and cells. By observing the rate at which the deuterium label appears or disappears from specific metabolites or lipid classes over time, researchers can calculate their synthesis and degradation rates. nih.govmetsol.comphysiology.orgbioscientifica.com This is particularly valuable for understanding the dynamics of lipid storage and utilization in different tissues, such as adipose tissue, liver, and muscle. Studies using deuterated fatty acids in animal models have provided insights into processes like de novo lipogenesis, fatty acid oxidation, and the incorporation of fatty acids into triglycerides and phospholipids. nih.govmetsol.comphysiology.orgisotope.complos.orgsigmaaldrich.com The differential labeling observed in various cellular compartments can also provide evidence of metabolic compartmentalization.

Illustrative Data Table: Deuterium Enrichment in Liver Lipids Over Time in an Animal Model

This conceptual table shows how deuterium enrichment might change in different lipid fractions in the liver of an animal model after administration of a deuterated MCFA.

| Time (hours) | Deuterium Enrichment in Liver Free Fatty Acids (Atom % Excess) | Deuterium Enrichment in Liver Triglycerides (Atom % Excess) | Deuterium Enrichment in Liver Phospholipids (Atom % Excess) |

| 0 | 0 | 0 | 0 |

| 2 | 0.15 | 0.03 | 0.01 |

| 6 | 0.28 | 0.10 | 0.05 |

| 12 | 0.35 | 0.25 | 0.12 |

| 24 | 0.20 | 0.40 | 0.25 |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of data that can be generated in such studies.

Quantitative Metabolic Flux Analysis (MFA) Using Deuterated Substrates

Quantitative Metabolic Flux Analysis (MFA) is a computational framework that uses data from stable isotope tracing experiments to quantify the rates of metabolic reactions within a biological system. Deuterated substrates, including labeled fatty acids, play a significant role in MFA, particularly when combined with data from other isotopic tracers like ¹³C. wikipedia.orgnih.govbioscientifica.comoup.comresearchgate.netresearchgate.net

By providing a deuterated MCFA as a tracer and measuring the deuterium labeling patterns in various downstream metabolites using techniques like GC-MS or NMR, researchers can apply mathematical models to calculate the fluxes through different metabolic pathways. nih.govrsc.org The way the deuterium label is distributed among the atoms of metabolites is determined by the relative contributions of the different pathways producing those metabolites. By fitting the experimentally observed labeling patterns to a metabolic network model, MFA can provide quantitative estimates of intracellular reaction rates that are not directly measurable. nih.govrsc.orgresearchgate.net While ¹³C is more commonly used for tracing carbon skeletons, deuterium labeling can provide complementary information, especially regarding reactions involving hydrogen transfer or those where ¹³C labeling is less informative. nih.govoup.comresearchgate.net Studies have utilized deuterium labeling in MFA to investigate various aspects of metabolism, though specific detailed quantitative MFA studies solely focused on deuterated MCFAs were not prominently found in the immediate search results, the principles of using deuterated tracers for MFA in lipid metabolism are well-established based on studies with other deuterated substrates and fatty acids. metsol.comnih.gov

Illustrative Concept: Metabolic Flux Map (Conceptual)

While a detailed data table of fluxes is complex and study-specific, the output of MFA using deuterated tracers can be visualized as a metabolic flux map. This map would depict the biochemical network with arrows representing metabolic reactions, and the thickness or numerical value associated with each arrow representing the calculated flux (rate) through that reaction. For a study using a deuterated MCFA, the map would illustrate the quantitative flow of the MCFA through pathways like activation, beta-oxidation, elongation, and esterification into complex lipids, showing the relative contribution of each pathway under the studied conditions.

Based on the performed searches, specific detailed research findings, data tables, or extensive discussions focusing solely on the chemical compound "n-MCT-d3" (N-Methyltryptamine-d3) in the context of the requested metabolic analysis techniques (computational modeling and data integration for flux estimation, and isotopic network reconstruction and perturbation analysis in systems biology) were not found.

The search results identified "this compound" as N-Methyltryptamine-d3 with a PubChem CID of 71750654 nih.gov. Other search results discussed the general principles and applications of the requested metabolic analysis techniques using various tracers (like 13C-glucose, 13C-glutamine, and deuterated substrates) and computational models frontiersin.org. However, these results did not provide specific information or data on the use of N-Methyltryptamine-d3 in these methods. Mentions of "MCT" in other contexts, such as Monocarboxylate Transporters or Medium-Chain Triglycerides, were also found but are unrelated to N-Methyltryptamine-d3 frontiersin.org.

Therefore, it is not possible to generate a detailed article strictly adhering to the provided outline and focusing solely on the use of this compound in the specified metabolic analysis techniques based on the available search information.

Contribution to Systems Biology and Omics Research Domains

Enhancing Precision and Accuracy in Targeted and Untargeted Metabolomics

Stable isotope labeling, using isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is a gold-standard method in metabolomics for studying the metabolism of various compounds, including lipids and fatty acids bioscientifica.comacs.orgmdpi.com. Deuterated internal standards are routinely used in both targeted and untargeted metabolomics approaches to improve the precision and accuracy of metabolite quantification. acs.orgbiorxiv.orgwjgnet.commdpi.com The distinct mass shift introduced by deuterium labeling allows for the clear differentiation of the labeled tracer and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry (MS). acs.orgbiorxiv.org

In metabolomics, comprehensive metabolite profiling aims to capture a wide range of small molecules present in a biological sample. Deuterated standards, when added to samples, can serve as internal references throughout the sample preparation and analysis workflow. This helps to account for variations in extraction efficiency, ionization, and detector response, leading to more accurate relative quantification of endogenous metabolites. acs.orgbiorxiv.orgmdpi.com For targeted metabolomics, specific deuterated analogs of the target metabolites are used as internal standards to enable absolute quantification. wjgnet.commdpi.com The use of dual-isotope labeling techniques, employing a mix of different deuterated fatty acids, can further enhance the confidence in identifying labeled species in mass spectra by creating characteristic doublet or triplet peaks. acs.orgbiorxiv.org

Deuterated tracers are instrumental in identifying and validating metabolite biomarkers in various experimental models. By administering a deuterated compound, researchers can track its incorporation into downstream metabolites, revealing active metabolic pathways and their alterations in different physiological or pathological states. uu.nlnih.gov Changes in the levels or flux of labeled metabolites can indicate dysregulation of specific enzymes or pathways, pointing towards potential biomarkers for diseases or responses to interventions. For instance, tracer-based lipidomics using deuterium-labeled fatty acids has been used to explore the fate of accumulating fatty acids and identify disease-specific candidate biomarkers in disorders related to fatty acid oxidation. uu.nl Studies using dietary MCT supplementation in experimental models have also utilized untargeted metabolomics to profile alterations in the serum metabolome, observing changes in lipid species and ketone bodies. mdpi.com

Comprehensive Metabolite Profiling and Relative Quantification

Investigations in Lipidomics Utilizing Deuterated Fatty Acids and Complex Lipids

Lipidomics, a subset of metabolomics, focuses specifically on the comprehensive analysis of lipids within a biological system. Deuterated fatty acids and, by extension, deuterated triglycerides like n-MCT-d3, are essential tools in lipidomics for tracing lipid metabolism, understanding fatty acid uptake, elongation, desaturation, and incorporation into complex lipids. acs.orgmdpi.comuu.nl Deuterium labeling allows for the tracking of specific fatty acid pools and their flux through different lipid classes, such as triglycerides, phospholipids (B1166683), and cholesterol esters. bioscientifica.commdpi.com This is particularly valuable for studying the dynamics of lipid synthesis, storage, and mobilization. Tracer-based lipidomics has been successfully applied to investigate the influence of accumulating fatty acid intermediates on cellular lipid homeostasis and to discover disease-specific biomarkers. uu.nl The use of selectively deuterated triglycerides, such as tricaprin (B1683028) (a C10 MCT), has provided molecular insights into the digestion and metabolism of MCTs, allowing researchers to monitor chain migration and enzyme stereoselectivity. nih.gov

Integration of Deuterated Tracer Data with Multi-Omics Datasets (e.g., Transcriptomics, Proteomics) for Holistic Biological Understanding

Integrating data from deuterated tracer studies in metabolomics and lipidomics with data from other 'omics' platforms, such as transcriptomics (gene expression) and proteomics (protein abundance and activity), provides a more holistic understanding of biological systems. researchgate.netnih.govyoutube.comfrontlinegenomics.com Changes observed in metabolite or lipid fluxes from tracer experiments can be correlated with alterations in the expression levels of genes encoding metabolic enzymes or the abundance of these proteins. nih.gov This integrated approach helps to bridge the gap between genotype and phenotype, revealing how changes at the genetic or protein level impact metabolic pathways and ultimately influence cellular and organismal function. nih.gov For example, correlating changes in deuterated fatty acid metabolism with the expression of genes involved in fatty acid synthesis or oxidation can provide a more complete picture of metabolic reprogramming in various conditions. nih.gov While the search results highlight the general strategies and benefits of multi-omics integration, the specific integration of deuterated tracer data with transcriptomics and proteomics would involve correlating the quantitative or flux data obtained from the tracer experiments with gene and protein expression profiles from the same biological samples. researchgate.netnih.govfrontlinegenomics.com This allows researchers to identify potential regulatory mechanisms underlying the observed metabolic changes.

Data Table: Properties and Applications of Deuterated Medium-Chain Fatty Acids

| Compound Name (Deuterated) | Synonyms (Unlabeled) | Formula (Deuterated) | Molecular Weight (Deuterated) | Application(s) | PubChem CID (Unlabeled) |

| Octanoic acid-d15 | Caprylic acid, Octanoic acid | CD₃(CD₂)₆COOH | 159.30 | Lipidomics, Metabolism, Metabolomics | 379 |

| Decanoic acid-d19 | Capric acid, Decanoic acid | CD₃(CD₂)₈COOH | 191.38 | Lipidomics, Metabolism, Metabolomics | 2969 |

| Capric Acid -10,10,10-d3 | Capric acid, Decanoic acid | C₁₀H₁₇D₃O₂ | - | Metabolomics | 2969 |

| Octanoic Acid-d2 | Caprylic acid, Octanoic acid | C₈H₁₄D₂O₂ | 146.2 | Internal standard for quantification | 379 |

Note: Molecular weights for specifically labeled compounds like Capric Acid -10,10,10-d3 were not consistently available in the search snippets, hence marked with '-'. PubChem CIDs for the deuterated versions were not consistently found, but CIDs for the unlabeled counterparts are provided.

Detailed Research Findings

Research utilizing deuterated MCT components has provided detailed insights into metabolic processes. For instance, studies employing selectively deuterated tricaprin have elucidated the stereoselectivity of pancreatic lipase (B570770) during MCT digestion and the limited extent of fatty acid migration from the sn-2 position. nih.gov In the context of disease, tracer-based lipidomics with deuterium-labeled oleic acid (a longer-chain fatty acid tracer, but demonstrating the principle) in fibroblast models of fatty acid oxidation disorders revealed a direct correlation between the accumulation of specific intermediates and enzyme deficiencies, also identifying potential biomarkers like lysophosphatidylcholine(14:1) for VLCADD. uu.nl Untargeted metabolomics studies with dietary MCT supplementation in canines have shown accumulation of dietary MCTs, capric acid, and caprylic acid in circulation, alongside increased beta-hydroxybutyrate, indicating rapid absorption and oxidation. mdpi.com These studies highlight the power of stable isotope tracing in uncovering specific metabolic alterations.

Methodological Considerations and Research Challenges in Deuterated Compound Applications

Impact of Isotopic Purity and Enrichment on Quantitative Accuracy

The quantitative accuracy of studies utilizing deuterated tracers like deuterated MCFAs is critically dependent on the isotopic purity and enrichment of the administered compound. Isotopic purity refers to the percentage of molecules in a sample that contain the specified isotope (deuterium in this case) at the intended positions, while enrichment is the proportion of the heavy isotope relative to the total amount of the element at a specific site or within a molecule.

Impurities containing the natural abundance isotope or deuterium (B1214612) at unintended positions can lead to inaccurate measurements of tracer incorporation and subsequent miscalculation of metabolic rates or pool sizes. For instance, if a deuterated MCFA tracer contains a significant percentage of its unlabeled counterpart, the measured enrichment in downstream metabolites will be diluted, leading to an underestimation of the metabolic flux through the pathway being traced.

Quantitative analysis of specifically deuterated compounds can be performed using methods such as mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is commonly used to determine the abundance of different isotopomers (molecules with the same chemical formula but different isotopic compositions) by comparing the ratios of ions with different masses. nih.gov However, accurately quantifying deuterium content, especially in non-specifically or randomly deuterated molecules, can be challenging. researchgate.netnih.gov Deuterium-induced NMR isotope shifts on neighboring carbon atoms can be utilized for site-specific quantification of deuterium, offering a robust technique when dealing with complex labeling patterns or potential back-exchange issues. researchgate.netnih.gov

The accurate conversion of measured mass spectrometer ratios to mole ratios is complicated by the combinatorial distribution of isotopomers in polyatomic molecules containing enriched atoms. pitt.edu This effect can introduce significant errors if not properly accounted for in the data processing. pitt.edu Therefore, precise knowledge of the elemental composition, the number of enriched atoms, and their specific enrichment is required for accurate quantitative analysis. pitt.edu

Analysis of Kinetic and Stereochemical Isotope Effects in Biological and Chemical Reactions

The presence of a heavier isotope like deuterium can influence reaction rates compared to the lighter isotope (protium), a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org Deuterium has twice the mass of protium, leading to the largest kinetic isotope effect among stable isotopes. wikipedia.org In biological systems, enzymes catalyze reactions, and the substitution of deuterium for hydrogen at or near a reaction center can alter the rate of that enzymatic reaction. pnas.orgresearchgate.net

For deuterated MCFA tracers, KIEs can potentially affect their metabolic processing. If a metabolic step involves the cleavage of a carbon-hydrogen bond at a deuterated position, the reaction rate might be slower compared to the reaction with the unlabeled MCFA. researchgate.netscispace.com This can lead to altered metabolic fluxes for the deuterated tracer compared to the endogenous, unlabeled substrate, potentially complicating the interpretation of tracer data. researchgate.net Studies on deuterated polyunsaturated fatty acids (PUFAs) have shown significant KIEs in enzymatic oxygenation reactions, highlighting the importance of considering these effects. scispace.comacs.org For example, deuteration at bis-allylic positions in PUFAs has been shown to reduce the rate of hydrogen abstraction by radicals, a key step in lipid peroxidation. scispace.com

While some studies suggest that KIEs for deuterated substrates like glucose and acetate (B1210297) might be relatively small in certain metabolic pathways in vivo, knowledge of the extent of KIEs and potential label loss due to exchange reactions is crucial for accurate quantitative measurements of metabolic rates. researchgate.net Label loss can occur through exchangeable protons with the surrounding water pool.

Stereochemical isotope effects can also be relevant if the metabolic pathway or enzyme is stereoselective and the deuterium labeling is at a chiral center or influences the stereochemistry of a reaction intermediate. While less commonly discussed than KIEs in the context of simple deuterated fatty acid tracers, it is a potential consideration for more complex deuterated molecules or specific enzymatic reactions.

Strategies for Minimizing Analytical Variability and Enhancing Experimental Reproducibility in Isotopic Studies

Minimizing analytical variability and enhancing experimental reproducibility are paramount for obtaining reliable data in studies using deuterated MCFA tracers. Several factors can contribute to variability, from sample collection and preparation to the analytical methods themselves.

Sample preparation is a critical step. For fatty acid analysis, this often involves lipid extraction and potentially derivatization (e.g., to fatty acid methyl esters, FAMEs) before GC-MS analysis. jove.com Variations in extraction efficiency, derivatization yield, and potential contamination can introduce errors. Using internal standards, ideally stable isotope-labeled analogues of the analytes being quantified, can help account for losses during sample preparation and minimize analytical errors. pitt.edu

Analytical techniques, such as GC-MS, require careful optimization and validation. Factors like injection parameters, column selection, oven temperature gradients, and detector settings can all influence the accuracy and reproducibility of isotopic measurements. jove.com For stable hydrogen isotope-ratio measurements, different techniques exist, each with its own advantages and disadvantages in terms of precision, throughput, and potential for memory effects. zobodat.at Continuous-flow isotope ratio mass spectrometry using chromium as a reducing agent has shown good analytical precision and higher throughput compared to automated equilibration methods. zobodat.at However, memory effects can be observed when analyzing samples with vastly different isotopic enrichments sequentially. zobodat.at

Chromatographic isotope effects, where isotopically labeled molecules elute at slightly different times than their unlabeled counterparts, can also impact quantitative accuracy, particularly in chromatography coupled to mass spectrometry. acs.org Studies have shown that deuterium labeling can have a significant effect on retention time shifts compared to 13C or 15N labeling. acs.org Strategies to mitigate this include careful method development and potentially using alternative isotopes for labeling if chromatographic separation is problematic.

Experimental design also plays a crucial role in reproducibility. Factors such as the route and timing of tracer administration, the dose of the tracer, and the timing and consistency of sample collection can all introduce variability. nih.govnih.gov Ensuring tracer is given in truly trace amounts is important to avoid perturbing the endogenous metabolic system. nih.govnih.gov Standardized protocols for all experimental procedures are essential.

Bioinformatic and Statistical Challenges in Processing and Interpreting Deuterated Tracer Data

The analysis and interpretation of data generated from studies using deuterated tracers, particularly in complex biological systems, present significant bioinformatic and statistical challenges.

Deuterated tracer studies often generate large and complex datasets, including mass isotopomer distributions for numerous metabolites over multiple time points. nih.gov Processing this data requires specialized software and algorithms to accurately quantify the enrichment of each isotopomer and correct for natural isotopic abundance. nih.govnih.gov

One major challenge is the accurate deconvolution of overlapping mass isotopomer distributions, especially when dealing with low tracer enrichments or complex biological matrices. researchgate.net This requires sophisticated computational methods to distinguish between ions from the labeled tracer and those from the unlabeled endogenous pool. researchgate.net

Interpreting the quantitative data to determine metabolic fluxes often involves kinetic modeling. nih.gov Developing appropriate metabolic models that accurately represent the biological system under investigation is crucial. These models can range from simple compartmental models to more complex constraint-based models. nih.gov Parameter estimation within these models can be statistically challenging, requiring robust algorithms and careful validation. nih.gov

Bioinformatic tools are needed for managing, storing, and processing the large volumes of mass spectrometry data. dromicslabs.com Data integration from different analytical platforms or different types of omics data (e.g., transcriptomics, proteomics) alongside tracer data can provide a more comprehensive understanding of metabolic regulation, but it also adds layers of bioinformatic complexity. dromicslabs.compharmalex.com

Statistical challenges include appropriately accounting for biological and analytical variability, performing statistical comparisons between different experimental groups, and assessing the significance of observed changes in metabolic fluxes or pool sizes. nih.govnih.gov Robust statistical methods for normalization, batch correction, and confounder adjustment are essential, particularly in studies with potential sources of technical or biological variation. pharmalex.com

Furthermore, the "missing deuterium" effect, where the expected deuterium enrichment in downstream metabolites is lower than anticipated, can pose interpretation challenges. rsc.org This can be due to various factors, including label exchange with water or alternative metabolic pathways not accounted for in the model. Understanding and accounting for such phenomena are critical for accurate data interpretation.

Future Perspectives and Emerging Avenues in Deuterated Compound Research

Development of Novel Deuterated Probes for Addressing Unanswered Biochemical Questions

Deuterated compounds serve as powerful probes to investigate intricate biochemical questions that are difficult to address using unlabeled molecules. In the context of lipids, deuterated MCTs such as n-MCT-d3 can be synthesized with deuterium (B1214612) atoms placed at specific positions within the fatty acid chains or the glycerol (B35011) backbone. This site-specific labeling allows researchers to track the molecule's journey through metabolic pathways, providing insights into absorption, distribution, metabolism, and excretion.

For instance, stable isotope-labeled MCTs have been used to explore their metabolic availability and oxidation rates. A study using a ¹³C-labeled trioctanoate (a C8 MCT) tracer in healthy individuals demonstrated that the oxidation rate of MCTs was higher when ingested with carbohydrates and proteins compared to when consumed alone. nih.gov Another study utilized selectively deuterated fatty acid chains in tricaprin (B1683028) (a C10 MCT) to monitor enzymatic digestion by pancreatic lipase (B570770) and investigate fatty acid migration, revealing slow kinetics for sn-2 fatty acid exchange and limited migration under biologically relevant conditions. nih.gov These examples highlight how specifically labeled MCTs can act as probes to elucidate details of lipid digestion and metabolism that were previously unclear. The development of novel deuterated MCT structures, potentially including this compound with specific deuterium placement, can further refine these studies, allowing for more precise tracking of individual carbon atoms or molecular fragments through complex metabolic networks.

Advancements in High-Resolution Instrumentation and Sophisticated Computational Tools for Isotopic Analysis

The effective utilization of deuterated probes like this compound is intrinsically linked to advancements in analytical instrumentation and computational tools. High-resolution mass spectrometry (MS), particularly in tandem configurations like LC-MS/MS, is crucial for detecting and quantifying deuterated compounds and their metabolites in complex biological matrices. researchgate.netresearchgate.netnih.gov The mass difference introduced by deuterium labeling allows for the clear differentiation of the labeled compound from its naturally occurring, unlabeled counterpart and other molecules with similar nominal masses.

Techniques such as Gas Chromatography - Combustion - Isotope Ratio Mass Spectrometry (GC-C-IRMS) are employed to determine the isotopic enrichment of specific molecules or their combustion products, providing quantitative data on metabolic flux. nih.gov Advancements in LC-MS/MS sensitivity, including microflow systems, enable the detection of low-abundance metabolites, which is essential for comprehensive metabolic profiling using labeled tracers. shimadzu.com

Sophisticated computational tools are necessary to process the large and complex datasets generated by these instruments. These tools facilitate the deconvolution of spectra, identification of metabolites, quantification of isotopic enrichment, and the construction of metabolic models based on the tracer data. The combination of advanced MS techniques and computational analysis allows researchers to gain a detailed understanding of how compounds like this compound are processed within biological systems. The use of deuterated internal standards, such as d3-vitamin D3 in the analysis of vitamin D in MCT oil formulations, further underscores the role of isotopic labeling in ensuring accurate and precise quantification in complex matrices. researchgate.netresearchgate.net

Exploration of New Research Paradigms and Applications Enabled by Expanding Stable Isotope Labeling Technologies

The expanding capabilities in synthesizing and analyzing stable isotope-labeled compounds are paving the way for new research paradigms and applications. The use of deuterated MCTs, including the potential for applications involving this compound, enables researchers to move beyond simple concentration measurements to dynamic studies of metabolic fluxes in vivo and in vitro.

This includes detailed investigations into how factors such as diet, exercise, or disease states influence MCT metabolism and their conversion into ketone bodies, which are alternative energy sources. nih.govfrontiersin.org The ability to trace the metabolic fate of specific fatty acids within MCTs can provide insights into conditions related to lipid malabsorption or metabolic disorders. virginia.edu Furthermore, the use of labeled MCTs in conjunction with techniques like Deuterium Metabolic Imaging (DMI), although currently more explored with substrates like glucose, holds potential for spatially resolved metabolic studies of lipid uptake and metabolism in different tissues. nih.gov

The application of stable isotope labeling technologies to MCTs, represented by compounds like this compound, facilitates a deeper understanding of their physiological roles and potential therapeutic applications, such as their use in nutritional support or in conditions where ketone body production is beneficial. nih.govnestlehealthscience.com.auresearchgate.net As stable isotope labeling technologies continue to advance, the scope of research questions that can be addressed using deuterated compounds like this compound in the study of lipid metabolism and beyond will undoubtedly expand.

Q & A

Q. What are the key physicochemical properties of n-MCT-d3, and how are they experimentally determined?

Q. How is this compound synthesized, and what are the critical quality control (QC) parameters during production?

Methodological Answer: Synthesis typically involves esterification of deuterated medium-chain fatty acids (e.g., d3-octanoic acid) with glycerol. Critical QC steps include:

- Reaction monitoring : FTIR or GC-MS to track esterification progress.

- Residual solvent analysis : Headspace GC for solvents like hexane.

- Isotopic consistency : Batch-to-batch validation via isotopic ratio MS . Advanced Note : Deuterium exchange reactions under acidic/basic conditions require strict pH control to prevent isotopic dilution .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies using this compound, particularly in pharmacokinetic (PK) research?

Methodological Answer: Key factors include:

- Dose normalization : Adjust for isotopic effects on absorption kinetics (e.g., deuterium’s kinetic isotope effect).

- Control groups : Use non-deuterated MCTs to isolate isotopic impacts.

- Sampling intervals : Optimize based on preliminary half-life data to capture absorption/distribution phases. Data Contradiction Example : Conflicting reports on this compound’s bioavailability (e.g., 15% variation across rodent vs. primate models) may arise from species-specific lipid metabolism. Resolve via cross-species enzyme activity assays (e.g., lipoprotein lipase kinetics) .

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across studies?

Methodological Answer: Apply a systematic framework:

- Meta-analysis : Pool data from preclinical studies (e.g., liver microsome assays) to identify outliers.

- Isotope tracing : Use 13C/2H dual-labeled this compound in tracer studies to map β-oxidation pathways.

- Computational modeling : Validate with tools like Gaussian for deuterium’s thermodynamic impact on enzyme binding. Case Study : A 2024 Drug Discoveries & Therapeutics study attributed pathway variations to assay conditions (e.g., pH-dependent deuterium exchange in mitochondria) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) for IC50/EC50 calculations.

- ANOVA with post hoc tests : Compare treatment groups while controlling for isotopic batch effects.

- Bayesian hierarchical models : Account for intersubject variability in longitudinal data. Caution : Avoid overreliance on p-values; report effect sizes (e.g., Cohen’s d) and confidence intervals .

Q. How can researchers ensure reproducibility in this compound studies given variability in deuterium labeling techniques?

Methodological Answer: Implement reproducibility safeguards:

- Synthetic protocols : Adopt ICH Q11 guidelines for stepwise process validation.

- Interlaboratory validation : Share reference samples via collaborations (e.g., NIH’s Molecular Libraries Program).

- Open data : Publish raw MS/NMR spectra in repositories like Zenodo for independent verification. Reference : The Reference Manual on Scientific Evidence emphasizes transparent methodology for peer validation .

Data Interpretation & Contradiction Management

Q. What strategies address conflicting data on this compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Use Q10 (Arrhenius) models to predict shelf-life discrepancies.

- Multivariate analysis : Apply PCA to isolate degradation pathways (e.g., oxidation vs. hydrolysis).

- Cross-validation : Compare results across analytical labs using harmonized SOPs. Example : A 2023 study attributed instability in aqueous buffers to deuterium-hydrogen exchange, resolved by switching to non-polar solvents .

Q. How should researchers design controls to distinguish isotopic effects from pharmacological activity in this compound experiments?

Methodological Answer:

- Isotopologue controls : Use d0-MCTs and d3-MCTs in parallel.

- Knockout models : Employ tissues/cells lacking specific metabolic enzymes (e.g., CPT1A-deficient hepatocytes).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes due to deuterium. Key Reference : Schwarz (1999) highlights the importance of controlling for instrumental artifacts in self-report studies, analogous to isotopic QC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.